2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated phenol and indole derivatives, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Condensation: The brominated phenol is then reacted with acetohydrazide under basic conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced phenol and indole derivatives.
Substitution: Various substituted phenol and indole compounds.
Scientific Research Applications
2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-methoxyphenol: A precursor in the synthesis of the target compound.
2,6-Dibromo-4-methoxyphenol: Another brominated phenol with similar properties.
2,4-Dibromo-6-((3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methylphenol: A structurally related compound with different functional groups.
Uniqueness
2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of brominated phenol and indole moieties, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H13Br2N3O4 |
---|---|
Molecular Weight |
483.1 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C17H13Br2N3O4/c1-25-13-7-9(18)6-11(19)16(13)26-8-14(23)21-22-15-10-4-2-3-5-12(10)20-17(15)24/h2-7,20,24H,8H2,1H3 |
InChI Key |
XRNAFVCKZOULJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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